molecular formula C16H21ClN2O4 B2985424 Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 1448136-86-4

Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Cat. No. B2985424
M. Wt: 340.8
InChI Key: VGEYRSFGRKCGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate, also known as Boc-4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutyric acid ethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized through various methods.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate and its derivatives have been synthesized and studied for their antimicrobial and antioxidant properties. For instance, Kumar et al. (2016) synthesized a similar compound, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, and evaluated its antimicrobial and antioxidant susceptibilities, showcasing its potential in these areas (Kumar et al., 2016).

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as an intermediate for synthesizing a range of trifluoromethyl heterocycles. Honey et al. (2012) demonstrated its versatility in creating diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its importance in organic chemistry and pharmaceutical applications (Honey et al., 2012).

Production of Chiral Drugs

The compound and its close derivatives are precursors for enantiopure intermediates used in chiral drug production. For example, Ye et al. (2011) discussed the biosynthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for statins, a class of cholesterol-lowering drugs. This process is noted for its high yield and enantioselectivity, vital for producing optically pure drug intermediates (Ye et al., 2011).

Fluorine-Containing Compounds Synthesis

Dai et al. (2009) researched the synthesis of unexpected fluorine-containing multiply substituted dispirocyclohexanes using a compound similar to Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate. This study highlights the compound's role in creating novel structures with potential applications in medicinal chemistry and materials science (Dai et al., 2009).

Crystal Structure and Molecular Studies

Several studies have focused on the crystal and molecular structure of related compounds, providing insights into their chemical behavior and potential applications. For instance, Kariyappa et al. (2016) synthesized Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and analyzed its crystal structure, contributing to the understanding of its properties and applications in various fields (Kariyappa et al., 2016).

properties

IUPAC Name

ethyl 4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-2-22-15(21)6-5-14(20)19-10-7-12(8-11-19)23-16-13(17)4-3-9-18-16/h3-4,9,12H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEYRSFGRKCGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

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